![molecular formula C18H16N2O3 B2413786 (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 324759-61-7](/img/structure/B2413786.png)
(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide” belongs to the class of organic compounds known as chromenes, which are aromatic heterocycles characterized by a benzene ring fused to a heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring, an imino group attached to a 4-methylphenyl group, and a carboxamide group at the 3-position of the chromene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the imino and carboxamide groups, which are common sites of nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxamide and imino groups could result in hydrogen bonding, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: has shown promising antimicrobial activity. Researchers have evaluated its effectiveness against various bacteria and fungi. Notably, it exhibited significant inhibition against gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis), gram-negative bacteria (including Pseudomonas aeruginosa and Escherichia coli), and several fungal strains (Aspergillus niger, Trichoderma viride, and Penicillium citrinum) . Further studies using minimum inhibitory concentration (MIC) techniques have supported its antimicrobial potential.
Antioxidant Properties
The compound has been investigated for its antioxidant activity. It effectively scavenged free radicals, including DPPH, H2O2, and NO radicals. These properties are crucial in combating oxidative stress and preventing cellular damage .
Antifungal Activity
In addition to its antimicrobial effects, (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide demonstrated antifungal activity. It inhibited the growth of various fungal strains, making it a potential candidate for antifungal drug development .
Biological Significance
The compound’s biological significance lies in its multifaceted properties. Its dual antimicrobial and antioxidant effects make it valuable for therapeutic applications. Researchers continue to explore its potential in treating infections and oxidative stress-related conditions .
Synthesis and Characterization
The synthetic method involves microwave-assisted reactions, yielding the desired compound in good yields. Characterization techniques such as 1H-NMR, 13C-NMR, IR, electronic spectra analyses, exact mass determination, and melting point measurements confirm its structure and formation. The Co(II) complex of the compound has also been synthesized and characterized .
Structure-Activity Relationship (SAR) Studies
Researchers have investigated the relationship between the compound’s structure and its biological activity. Identifying key structural features can guide further optimization for enhanced efficacy .
Potential Drug Development
Given its diverse properties, (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide holds promise as a lead compound for drug development. Its dual antimicrobial and antioxidant effects make it an attractive candidate for future pharmacological studies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-13(9-7-11)20-18-14(17(19)21)10-12-4-3-5-15(22-2)16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTQLTAEGGXRGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


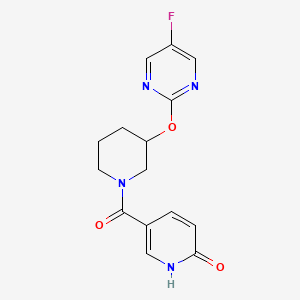
![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)
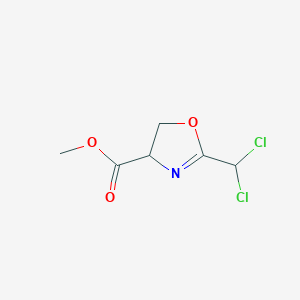

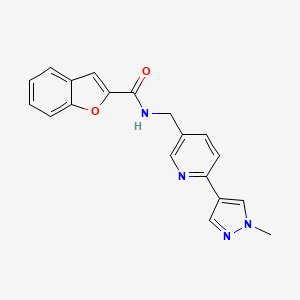
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413712.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)
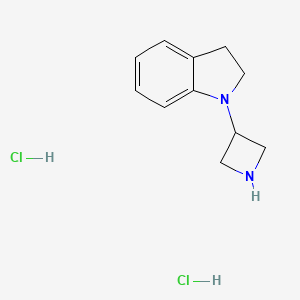
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2413716.png)
![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)
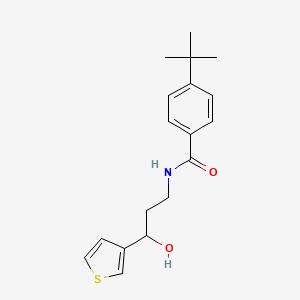
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)
![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)